2-Chloro-2-(2-fluorophenyl)acetonitrile
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Overview
Description
2-Chloro-2-(2-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H5ClFN. It is a derivative of acetonitrile, where one hydrogen atom is replaced by a chlorine atom and another by a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(2-fluorophenyl)acetonitrile typically involves the reaction of 2-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(2-fluorophenyl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetonitriles.
Reduction: Formation of 2-chloro-2-(2-fluorophenyl)ethylamine.
Oxidation: Formation of 2-chloro-2-(2-fluorophenyl)acetic acid.
Scientific Research Applications
2-Chloro-2-(2-fluorophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(2-fluorophenyl)acetonitrile is primarily based on its ability to interact with biological molecules through its functional groups. The nitrile group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorophenylacetonitrile
- 4-Fluorophenylacetonitrile
- 2-Fluorophenylacetonitrile
- (2-Chloro-6-fluorophenyl)(1-pyrrolidinyl)acetonitrile
Uniqueness
2-Chloro-2-(2-fluorophenyl)acetonitrile is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C8H5ClFN |
---|---|
Molecular Weight |
169.58 g/mol |
IUPAC Name |
2-chloro-2-(2-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H5ClFN/c9-7(5-11)6-3-1-2-4-8(6)10/h1-4,7H |
InChI Key |
ODVJIBFHNLMCBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)Cl)F |
Origin of Product |
United States |
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